Bienvenue dans la boutique en ligne BenchChem!

4-Chlorothieno[2,3-B]pyridine-2-carboxylic acid

Lipophilicity Drug-likeness Physicochemical profiling

4-Chlorothieno[2,3-B]pyridine-2-carboxylic acid (CAS 1379335-94-0) is a bifunctional, fused thienopyridine heterocycle with molecular formula C8H4ClNO2S and molecular weight 213.64 g·mol⁻¹. It is supplied at ≥95% purity (standard commercial specification) with batch-specific QC documentation (NMR, HPLC, GC) available from multiple vendors.

Molecular Formula C8H4ClNO2S
Molecular Weight 213.64
CAS No. 1379335-94-0
Cat. No. B3237012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorothieno[2,3-B]pyridine-2-carboxylic acid
CAS1379335-94-0
Molecular FormulaC8H4ClNO2S
Molecular Weight213.64
Structural Identifiers
SMILESC1=CN=C2C(=C1Cl)C=C(S2)C(=O)O
InChIInChI=1S/C8H4ClNO2S/c9-5-1-2-10-7-4(5)3-6(13-7)8(11)12/h1-3H,(H,11,12)
InChIKeyVGXKUAIWPFROEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chlorothieno[2,3-B]pyridine-2-carboxylic acid (CAS 1379335-94-0): Procurement-Ready Heterocyclic Building Block for Kinase-Targeted Drug Discovery


4-Chlorothieno[2,3-B]pyridine-2-carboxylic acid (CAS 1379335-94-0) is a bifunctional, fused thienopyridine heterocycle with molecular formula C8H4ClNO2S and molecular weight 213.64 g·mol⁻¹ [1]. It is supplied at ≥95% purity (standard commercial specification) with batch-specific QC documentation (NMR, HPLC, GC) available from multiple vendors . The compound is recognized as a 'privileged scaffold' in medicinal chemistry, most recently harnessed as a cap group in HDAC inhibitor design yielding sub-micromolar antiproliferative agents (Compound 7a: HDAC1 IC₅₀ = 0.37 µM) [2].

Why 4-Chlorothieno[2,3-B]pyridine-2-carboxylic acid Cannot Be Replaced by Closest In-Class Analogs


The closest in-class analogs—such as unsubstituted thieno[2,3-b]pyridine-2-carboxylic acid (CAS 59944-76-2, MW 179.2) or the non-carboxylated 4-chlorothieno[2,3-b]pyridine (CAS 62226-17-9, MW 169.63)—lack the dual synthetic handles that define this compound's utility. The 4-chloro substituent increases computed logP (XLOGP3 ~2.69) by approximately 0.7 log units versus the unsubstituted core, altering partitioning and target engagement potential . Simultaneously, the 2-carboxylic acid enables amide coupling, esterification, or hydroxamic acid formation—reactions unavailable to the non-carboxylated analog. A 2026 study explicitly selected the 4-chlorothieno[2,3-b]pyridine scaffold over alternative heterocyclic caps based on its 'underexplored and privileged' status, achieving HDAC1 IC₅₀ values of 0.37 µM when elaborated into final inhibitors [1]. Substituting either the 4-Cl or the 2-COOH group fundamentally alters this scaffold's reactivity profile, making the bifunctional combination non-fungible with any single-analog replacement.

Quantitative Differentiation Evidence: 4-Chlorothieno[2,3-B]pyridine-2-carboxylic acid vs. Closest Analogs


Lipophilicity Modulation: Increased logP vs. Unsubstituted Thieno[2,3-b]pyridine-2-carboxylic acid

The 4-chloro substituent on 4-Chlorothieno[2,3-B]pyridine-2-carboxylic acid increases computed lipophilicity by approximately 0.7 log units relative to the unsubstituted analog thieno[2,3-b]pyridine-2-carboxylic acid (CAS 59944-76-2) . This shift is consistent with the known electronic effect of chlorine, which enhances membrane permeability potential. The molecular weight increase from 179.20 to 213.64 g·mol⁻¹ is within acceptable drug-like space (Rule-of-Five compliant: MW < 500, HBD = 1, HBA = 4, rotatable bonds = 1) . The unsubstituted analog's logP (~1.99) places it in a lower lipophilicity range that may be suboptimal for certain hydrophobic binding pockets.

Lipophilicity Drug-likeness Physicochemical profiling

HDAC Inhibitor Scaffold Validation: Sub-micromolar Potency When Elaborated from 4-Chlorothieno[2,3-b]pyridine Core

When the 4-chlorothieno[2,3-b]pyridine scaffold is elaborated via five-methylene linker and hydroxamic acid zinc-binding group, the resulting compound (7a) achieves sub-micromolar HDAC inhibition: HDAC1 IC₅₀ = 0.37 µM, HDAC4 IC₅₀ = 0.58 µM, HDAC6 IC₅₀ = 0.70 µM [1]. This same scaffold—when further derivatized via a cinnamic acid linker (9b)—yields HDAC4 IC₅₀ = 0.49 µM, demonstrating tunability across linker types [1]. Compound 7a also showed a selectivity index of ~11 (IC₅₀ PBMCs = 15.03 µM vs. cancer cell GI₅₀), implying a favorable therapeutic window [1]. No comparable HDAC-related benchmark data exist for alternative caps lacking the 4-Cl substitution.

HDAC inhibition Epigenetics Antiproliferative

IKK Kinase Inhibitor Patent Lineage: Validated Scaffold for NF-κB Pathway Modulation

The thieno[2,3-b]pyridine-2-carboxylic acid core is the subject of granted patents (e.g., HK1080737B) claiming 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amides as IKK complex inhibitors [1]. The 4-chloro substituent serves as a diversification point: SAR studies on the related 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amide series have yielded IKKβ inhibitors with pIC₅₀ = 7.59 (IC₅₀ ≈ 26 nM, e.g., BI605906) [2]. The presence of the 4-Cl on the target scaffold enables further optimization of IKKβ potency that is not achievable with the unsubstituted core, as the chlorine atom can engage in halogen bonding with the kinase hinge region [1].

IKK inhibition NF-κB pathway Autoimmune disease

Synthetic Handle Duality: Unique Reactivity Not Available in Either Mono-functional Analog

4-Chlorothieno[2,3-B]pyridine-2-carboxylic acid is uniquely bifunctional: the 2-COOH group enables amidation, esterification, and hydroxamic acid formation, while the 4-Cl serves as a handle for nucleophilic aromatic substitution (SNAr) or cross-coupling (Suzuki, Buchwald-Hartwig) [1]. The non-carboxylated 4-chlorothieno[2,3-b]pyridine (CAS 62226-17-9) retains the Cl for substitution but lacks the carboxylic acid coupling point, limiting its utility in library synthesis where the acid handle is needed for rapid analog generation . Conversely, the unsubstituted thieno[2,3-b]pyridine-2-carboxylic acid (CAS 59944-76-2) provides the acid but no halogen for diversification at the 4-position. The target compound thus enables orthogonal functionalization strategies that neither mono-functional analog can support .

Synthetic versatility Late-stage functionalization Parallel library synthesis

PIM-1 Kinase Inhibitor Class Potency: Thieno[2,3-b]pyridine Core Delivers Nanomolar Inhibition

Thieno[2,3-b]pyridine derivatives have demonstrated potent PIM-1 kinase inhibition across multiple independent studies. Compound 8d achieved IC₅₀ = 0.019 µM against PIM-1, representing the most potent compound in a 37-member library screened in the NCI 60 cell line panel [1]. The chlorine atom at position 4 (present in the target compound) is structurally analogous to the 5-bromo substitution found in the most potent PIM-1 inhibitors from the Naguib and El-Nassan series (compounds 3c and 5b: IC₅₀ = 35.7 and 12.71 µM, respectively) [2]. The target compound provides a synthetically tractable entry point into this validated kinase inhibitor space.

PIM-1 kinase Oncology Serine/threonine kinase

Procurement-Targeted Application Scenarios for 4-Chlorothieno[2,3-B]pyridine-2-carboxylic acid


HDAC Inhibitor Lead Optimization: Fragment-to-Lead Libraries Using 4-Chlorothieno[2,3-b]pyridine as a Cap Scaffold

Medicinal chemistry teams pursuing epigenetic oncology targets can utilize 4-Chlorothieno[2,3-B]pyridine-2-carboxylic acid as a direct precursor to HDAC inhibitor libraries. The carboxylic acid is activated (CDI coupling) and converted to hydroxamic acid zinc-binding groups, while the 4-Cl position can be exploited for linker attachment or further SAR exploration. This strategy yielded compound 7a (HDAC1 IC₅₀ = 0.37 µM; selectivity index ~11 over PBMCs), demonstrating the scaffold's utility in achieving both potency and preliminary selectivity [1]. The compound's bifunctionality reduces the synthetic step count for hydroxamic acid elaboration compared to routes starting from non-carboxylated precursors [1].

IKKβ/NF-κB Pathway Inhibitor Development: Patent-Validated Scaffold for Autoimmune and Inflammatory Disease Programs

The thieno[2,3-b]pyridine-2-carboxylic acid core is patent-protected (HK1080737B) for IKK complex inhibition, with derivatives achieving IKKβ pIC₅₀ = 7.59 (IC₅₀ ≈ 26 nM) [2]. Procurement of the 4-chloro variant enables access to this IP space while providing the halogen handle for further optimization of potency, selectivity, and ADME properties. The chlorine substituent at position 4 can participate in halogen bonding with the kinase hinge region, a design feature unavailable with the unsubstituted core [2].

Parallel Library Synthesis: Orthogonal Derivatization for Kinase-Focused Fragment Elaboration

The orthogonal reactivity of the 2-COOH (amide/ester/hydroxamic acid formation) and 4-Cl (SNAr, cross-coupling) enables efficient parallel library construction . This is particularly valuable for fragment-based drug discovery (FBDD) campaigns targeting kinase ATP-binding sites, where rapid SAR exploration of the hinge-binding region is required. The compound's computed logP of ~2.69 places it in a favorable lipophilicity range for lead-like starting points, while its TPSA of 78.43 Ų provides adequate aqueous solubility for biochemical assay conditions .

PIM-1 Kinase Inhibitor Medicinal Chemistry: Nanomolar Potency Achievable via Thieno[2,3-b]pyridine Core Optimization

Oncology programs targeting PIM-1 kinase can leverage the thieno[2,3-b]pyridine scaffold as a validated starting point, with literature precedent for achieving IC₅₀ values as low as 0.019 µM [3]. The 4-chloro substituent in the target compound provides a diversification point analogous to the 5-bromo substitution explored in prior PIM-1 inhibitor SAR studies [3]. The carboxylic acid at position 2 is ideally positioned for amide bond formation—a key structural feature in the most potent PIM-1 inhibitors reported to date.

Quote Request

Request a Quote for 4-Chlorothieno[2,3-B]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.